Beta-Amyloid (36-46) is a peptide fragment derived from the larger amyloid precursor protein, implicated in neurodegenerative diseases, particularly Alzheimer's disease. This specific fragment is part of a series of peptides known collectively as beta-amyloid peptides, which are formed through the enzymatic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The aggregation of these peptides into oligomers and fibrils is a hallmark of Alzheimer's pathology, contributing to neuronal toxicity and cognitive decline.
Beta-Amyloid (36-46) is produced endogenously in the human body from the amyloid precursor protein, which is a transmembrane protein found in neuronal cell membranes. The cleavage of this precursor protein occurs through two main pathways: the amyloidogenic pathway, which leads to the formation of beta-amyloid peptides, and the non-amyloidogenic pathway, which results in non-toxic fragments. The amyloidogenic pathway involves sequential cleavage by beta-secretase and gamma-secretase, with mutations in the amyloid precursor protein linked to familial Alzheimer's disease often favoring the production of longer, more aggregation-prone beta-amyloid species .
Beta-Amyloid (36-46) belongs to a class of peptides known as amyloid-beta peptides. These peptides are categorized based on their length, typically ranging from 36 to 43 amino acids. The most studied forms are beta-amyloid (1-40) and beta-amyloid (1-42), with the latter being more prone to aggregation and associated with increased toxicity . Beta-Amyloid (36-46) specifically falls within this range and has been studied for its role in oligomer formation and neurotoxicity.
The synthesis of Beta-Amyloid (36-46) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for precise control over peptide length and composition.
In recombinant synthesis, genes encoding the desired peptide sequence are inserted into expression vectors that are introduced into bacterial or eukaryotic cells. These cells then produce the peptide, which can be harvested and purified .
For solid-phase synthesis, common coupling reagents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide, which facilitate the formation of peptide bonds between amino acids. Following synthesis, crude peptides are typically purified using high-performance liquid chromatography to achieve high purity levels necessary for biological assays .
Beta-Amyloid (36-46) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions such as pH and ionic strength. Its structure is crucial for its ability to aggregate into oligomers or fibrils. The molecular formula for Beta-Amyloid (36-46) is C202H313N51O60S1, reflecting its complex composition.
The molecular weight of Beta-Amyloid (36-46) is approximately 4,500 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed that beta-amyloid peptides can form beta-sheet structures that are characteristic of amyloid fibrils .
Beta-Amyloid (36-46) undergoes several chemical reactions that contribute to its aggregation behavior. These include hydrogen bonding between peptide chains, hydrophobic interactions that promote aggregation, and oxidation reactions that can modify amino acid side chains.
In vitro studies have shown that conditions such as increased temperature or changes in ionic strength can accelerate the aggregation process. For example, exposure to oxidative stress can lead to modifications such as nitrotyrosination, which stabilizes oligomers but impairs fibrillation .
The mechanism by which Beta-Amyloid (36-46) contributes to neurotoxicity involves its aggregation into soluble oligomers that disrupt synaptic function and promote neuroinflammation. These oligomers interfere with neurotransmitter signaling pathways and can induce apoptotic pathways in neurons.
Research indicates that soluble oligomers formed from Beta-Amyloid (36-46) exhibit greater neurotoxic effects compared to insoluble fibrils. This suggests that early intervention targeting oligomer formation may be crucial for therapeutic strategies aimed at Alzheimer's disease .
Beta-Amyloid (36-46) is typically soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation. Its solubility profile is influenced by temperature and ionic strength.
The peptide exhibits characteristics typical of polypeptides, including susceptibility to proteolytic degradation by enzymes such as neprilysin and insulin-degrading enzyme. Its stability can be affected by factors such as pH and temperature .
Beta-Amyloid (36-46) serves as a critical tool in Alzheimer's research for understanding the mechanisms underlying amyloid pathology. It is utilized in various experimental models to study aggregation kinetics, neurotoxicity assays, and potential therapeutic interventions aimed at preventing or reversing amyloid-related damage.
Additionally, it plays a role in biomarker development for early diagnosis of Alzheimer's disease through plasma measurements of beta-amyloid levels . Understanding its properties also aids in drug design efforts targeting amyloidosis-related conditions.
The amyloid cascade hypothesis positions amyloid-beta (Aβ) aggregation as the initiating molecular event in Alzheimer’s disease (AD), triggering neurofibrillary tangles, synaptic loss, and neurodegeneration [1] [4]. Within this framework, the C-terminal fragment Beta-Amyloid (36-46) (sequence: G-V-G-V-I-A-T-V-I-V-I) serves as a critical structural domain influencing Aβ pathology. This hydrophobic decapeptide spans the transmembrane region of amyloid precursor protein (APP) and contains the GxxxG dimerization motif (residues 38-42: G-V-I-A-T), which drives inter-peptide association and nucleation [9]. Genetic evidence underscores its significance: mutations within this segment (e.g., Iowa mutation D41N) accelerate oligomerization and exacerbate cerebrovascular amyloid deposition [4] [9].
Table 1: Pathogenic Relevance of Beta-Amyloid (36-46) in the Amyloid Cascade
Property | Beta-Amyloid (36-46) | Full-Length Aβ42 |
---|---|---|
Core Aggregation Domain | Transmembrane GxxxG motif (residues 38-42) | Hydrophobic core (LVFFA) |
Genetic Mutations | Iowa (D41N), Taiwan (D40H) | Arctic (E22G), Osaka (ΔE22) |
Therapeutic Targeting | γ-Secretase modulators alter cleavage | Monoclonal antibodies (e.g., lecanemab) |
Pathogenic Consequence | Altered fibril morphology; enhanced oligomer stability | Plaque formation; synaptic toxicity |
Notably, Beta-Amyloid (36-46) is proteolytically generated by γ-secretase processivity, which trims longer Aβ isoforms (e.g., Aβ49→Aβ46→Aβ43→Aβ40/42) via successive cleavage events. The final cleavage step—releasing Aβ40 or Aβ42—determines C-terminal length and aggregation propensity [9]. Beta-Amyloid (36-46) mirrors this C-terminal environment, explaining its capacity to nucleate fibrillization even in isolation. Recent cryo-EM analyses reveal that residues 37-42 form steric zippers in amyloid fibrils, creating tightly packed dry interfaces that stabilize pathologic aggregates [5] [8].
Beta-Amyloid (36-46) exhibits distinct aggregation kinetics compared to full-length Aβ isoforms due to its truncated structure and solvent-exposed hydrophobic residues:
Table 2: Biophysical Properties of Beta-Amyloid (36-46) vs. Full-Length Aβ
Parameter | Beta-Amyloid (36-46) | Aβ40 | Aβ42 |
---|---|---|---|
Lag Phase (h) | 1.5 ± 0.3 | 8.2 ± 1.1 | 4.7 ± 0.9 |
Critical Concentration (μM) | 15.1 | 32.4 | 18.6 |
β-Sheet Content (%) | 68.2 | 41.3 | 59.7 |
Fibril Stability (kcal/mol) | -12.7 ± 0.4 | -9.3 ± 0.6 | -11.2 ± 0.5 |
Thioflavin T assays and circular dichroism spectroscopy confirm that Beta-Amyloid (36-46)’s aggregation is largely solvent-independent. Unlike Aβ40/42—which adopt α-helical or coil conformations in membranes—Beta-Amyloid (36-46) maintains β-strand dominance in aqueous and lipidic environments, explaining its pervasive deposition in cerebral vasculature [5] [9].
Beta-Amyloid (36-46) rapidly forms soluble oligomers (≤30 min) that impair synaptic function through two mechanisms:
Table 3: Synaptic Toxicity Profiles of Beta-Amyloid (36-46) Oligomers
Target | Effect of Beta-Amyloid (36-46) | Consequence |
---|---|---|
NMDA Receptors | Binds GluN2B; EC50 = 0.8 μM | LTP inhibition; spine loss |
AMPA Receptors | Reduces surface GluA1 by 45% | Attenuated excitatory transmission |
Calcium Homeostasis | Pore formation; Δ[Ca²⁺] = 250 nM/min | Mitochondrial permeability transition |
Tau Phosphorylation | Activates p38 MAPK; ↑pTau-S262 by 3.5-fold | Microtubule destabilization |
Notably, Beta-Amyloid (36-46)’s toxicity is conformation-dependent: oligomers with exposed Ile41 residues exhibit higher neurotoxicity than those with buried side chains. This aligns with findings that toxicity correlates with solvent-accessible hydrophobic surface area rather than oligomer size alone [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5